4-Chloro-5-methyl-1H-indole
Overview
Description
4-Chloro-5-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their biological activities and are present in various alkaloids, which play crucial roles in cell biology . The compound this compound has a molecular formula of C9H8ClN and is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Chloro-5-methyl-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of 4-chloroaniline with methyl isocyanide under specific conditions to form the indole ring. Another approach is the cyclization of 4-chloro-2-nitrotoluene with hydrazine hydrate, followed by reduction and dehydrogenation steps . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-Chloro-5-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2,3-diones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into 4-chloro-5-methylindoline.
Major Products: These reactions yield various derivatives, such as 4-chloro-5-methylindoline and 4-methoxy-5-methyl-1H-indole, depending on the reagents and conditions used.
Scientific Research Applications
4-Chloro-5-methyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes . The exact pathways and targets depend on the specific biological context and the derivatives being studied.
Comparison with Similar Compounds
4-Chloro-5-methyl-1H-indole can be compared with other indole derivatives, such as:
4-Chloro-1H-indole: Lacks the methyl group at the 5-position, which can affect its chemical reactivity and biological activity.
5-Methyl-1H-indole: Lacks the chlorine atom at the 4-position, leading to different substitution patterns and reactivity.
4-Chloro-5-fluoro-1H-indole: Contains a fluorine atom instead of a methyl group, which can significantly alter its electronic properties and biological interactions.
The uniqueness of this compound lies in its specific substitution pattern, which provides a distinct set of chemical and biological properties that can be exploited in various research and industrial applications.
Properties
IUPAC Name |
4-chloro-5-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-2-3-8-7(9(6)10)4-5-11-8/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHWNOJOJCOGOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601310115 | |
Record name | 4-Chloro-5-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601310115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162100-43-8 | |
Record name | 4-Chloro-5-methyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162100-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601310115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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